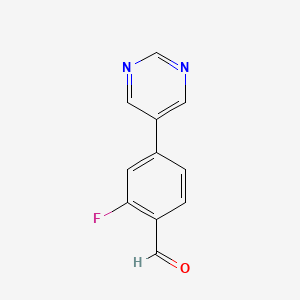

2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde

Description

Contextualization within Fluorinated Organic Compound Research

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The small size and high electronegativity of the fluorine atom can lead to significant improvements in metabolic stability, binding affinity to target proteins, and pharmacokinetic properties such as membrane permeability. The presence of the fluorine atom in 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde is a deliberate design element intended to confer these advantageous properties upon the larger molecules synthesized from it. This strategic fluorination can block metabolic oxidation sites and modulate the electronic properties of the molecule, making it a valuable component in the design of new therapeutic agents.

Significance of Pyrimidine (B1678525) and Benzaldehyde (B42025) Motifs in Synthetic Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. nih.gov As a bioisostere of the adenine (B156593) ring of ATP, the pyrimidine motif is particularly effective in the design of kinase inhibitors, which function by competing with ATP for the binding site on the kinase enzyme. researchgate.netrsc.org This makes pyrimidine-containing compounds central to the development of treatments for cancer and inflammatory diseases. google.comnih.gov

The benzaldehyde group, on the other hand, is a versatile functional group in organic synthesis. It serves as a reactive "handle" that allows for a wide range of chemical transformations. The aldehyde can be readily converted into other functional groups or used in condensation and coupling reactions to build more complex molecular structures. In the context of this compound, the aldehyde functionality is a key feature that enables its use as an intermediate in multi-step synthetic pathways.

Overview of Research Scope and Focus for the Chemical Compound

The primary research focus for this compound is its application as a crucial intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a variety of diseases, most notably cancer and autoimmune disorders. Consequently, the development of small molecules that can inhibit specific kinases is a major area of pharmaceutical research.

This compound is frequently utilized in the construction of inhibitors for Janus kinases (JAKs) and spleen tyrosine kinase (SYK), both of which are important targets in the treatment of inflammatory and autoimmune conditions. nih.govnih.govnih.gov The synthesis of these inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to form the pyrimidinyl-benzaldehyde core, followed by further chemical modifications at the aldehyde group to complete the final drug molecule. nih.govnih.govmdpi.com

The general synthetic approach to obtain this compound typically involves a palladium-catalyzed Suzuki-Miyaura coupling. This reaction creates the carbon-carbon bond between the pyrimidine and benzene (B151609) rings. The common starting materials for this synthesis are a pyrimidine boronic acid derivative and a halogenated fluorobenzaldehyde, such as 4-bromo-2-fluorobenzaldehyde. researchgate.netrsc.org The reaction conditions, including the choice of catalyst, base, and solvent, are optimized to achieve a high yield of the desired product. nih.gov

| Reactant Type | Example Compound | Role in Reaction |

|---|---|---|

| Aryl Halide | 4-Bromo-2-fluorobenzaldehyde | Provides the fluorobenzaldehyde motif |

| Organoboron Compound | Pyrimidine-5-boronic acid or its pinacol (B44631) ester | Provides the pyrimidine motif |

| Catalyst | Palladium complexes (e.g., Pd(PPh3)4) | Facilitates the cross-coupling reaction |

| Base | Potassium carbonate (K2CO3) or Cesium fluoride (B91410) (CsF) | Activates the organoboron compound |

The utility of this compound as a synthetic intermediate is demonstrated in its use to create a diverse range of more complex molecules. The aldehyde group allows for the introduction of various side chains and functional groups, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of the final compounds. This versatility makes it a valuable tool in the drug discovery process, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7FN2O |

|---|---|

Molecular Weight |

202.18 g/mol |

IUPAC Name |

2-fluoro-4-pyrimidin-5-ylbenzaldehyde |

InChI |

InChI=1S/C11H7FN2O/c12-11-3-8(1-2-9(11)6-15)10-4-13-7-14-5-10/h1-7H |

InChI Key |

HVDQDOVHFOKSDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CN=C2)F)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Fluoro 4 Pyrimidin 5 Yl Benzaldehyde

Retrosynthetic Analysis of 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

Key Disconnections and Strategic Bonds for the Chemical Compound

The most logical retrosynthetic disconnection for this compound is the C-C bond between the C4 position of the benzaldehyde (B42025) ring and the C5 position of the pyrimidine (B1678525) ring. This bond is identified as strategic because its formation via well-established cross-coupling reactions is a highly efficient and common method in modern organic synthesis for creating biaryl systems. This disconnection simplifies the complex target molecule into two more manageable heterocyclic and aromatic precursors.

Identification of Advanced Intermediates and Precursors for this compound

Based on the key disconnection, two primary sets of advanced intermediates and precursors can be identified. These precursors are designed to be suitable reactants for a subsequent cross-coupling reaction, most notably the Suzuki-Miyaura coupling.

Table 1: Potential Precursors for the Synthesis of this compound

| Retrosynthetic Pathway | Phenyl Precursor | Pyrimidine Precursor |

|---|---|---|

| Pathway A | 2-Fluoro-4-halobenzaldehyde (where X = Br, I) | Pyrimidine-5-boronic acid or its ester derivative |

| Pathway B | (3-Fluoro-4-formylphenyl)boronic acid | 5-Halopyrimidine (where X = Br, I) |

Direct Synthesis Approaches to this compound

Direct synthesis focuses on the forward reaction from the identified precursors to the final product. The formation of the benzaldehyde-pyrimidine linkage is the critical step.

Coupling Reactions for Benzaldehyde-Pyrimidine Linkage Formation

The creation of the C(sp²)–C(sp²) bond between the two aromatic rings is typically achieved through transition metal-catalyzed cross-coupling reactions.

While less common than cross-coupling reactions for this specific transformation, nucleophilic aromatic substitution (SNAr) strategies could theoretically be employed. In such a scenario, a highly activated fluorinated benzaldehyde bearing a leaving group (like an additional fluorine or nitro group) at the C4 position would react with a potent pyrimidine nucleophile. The electron-withdrawing nature of the aldehyde group and the fluorine atom on the benzaldehyde ring would activate the system towards nucleophilic attack. However, generating a sufficiently nucleophilic pyrimidine species at the C5 position can be challenging, and side reactions are common. Another approach involves the cyclocondensation of o-fluorobenzaldehydes with amidines to form quinazoline (B50416) rings, demonstrating the reactivity of fluorinated benzaldehydes with nitrogen-containing nucleophiles. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. nih.gov It is particularly effective for linking heterocyclic compounds like pyrimidine with aryl groups. mdpi.comresearchgate.net The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like pyrimidine-5-boronic acid) with an organohalide (like 2-fluoro-4-bromobenzaldehyde). nih.govrsc.org

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Transmetalation: The organoboron species transfers its organic group to the palladium complex.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the catalyst and forming the final product.

Microwave irradiation is often employed to accelerate these reactions, leading to efficient and rapid synthesis of C4-substituted pyrimidines in good to excellent yields. mdpi.com The choice of catalyst, base, and solvent is crucial for optimizing the reaction conditions.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

| Component | Examples |

|---|---|

| Catalyst | Pd(dppf)Cl₂, XPhosPdG2 |

| Ligand | XPhos (if not part of the pre-catalyst) |

| Base | Na₃PO₄, Cs₂CO₃, K₂CO₃ |

| Solvent | Dioxane, Toluene, Acetone/Water mixtures |

| Temperature | 65-140 °C (often with microwave heating) |

This methodology provides a robust and versatile route to synthesize this compound and its analogs from the precursors identified in the retrosynthetic analysis. nih.gov

Condensation and Cyclization Reactions to Construct the Chemical Compound

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. The principal and most widely utilized method involves the condensation and subsequent cyclization of a 1,3-bifunctional three-carbon component with a compound containing an N-C-N moiety, such as an amidine, urea, or guanidine. wikipedia.org This strategy is highly adaptable for the synthesis of a wide array of substituted pyrimidines.

In a plausible synthetic route to this compound, the pyrimidine ring is typically installed onto a pre-functionalized benzene (B151609) ring. This often begins with a precursor like 2-fluoro-4-bromobenzaldehyde. The aldehyde group can be protected, and the bromine atom can be used in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a pyrimidine-5-boronic acid or a 5-(tributylstannyl)pyrimidine, respectively.

Alternatively, a de novo synthesis of the pyrimidine ring can be envisioned. This would involve converting the 4-bromo or another suitable group on the fluorobenzaldehyde precursor into a three-carbon unit required for cyclization. For example, reaction with a propargyl derivative could be followed by cyclization with formamidine (B1211174) to construct the pyrimidine ring directly onto the benzaldehyde scaffold. A variety of methods rely on the condensation of carbonyl compounds with diamines. wikipedia.org A single-step protocol for synthesizing pyrimidine derivatives has also been described through the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov

Table 1: Common Reagents for Pyrimidine Ring Synthesis via Condensation

| 3-Carbon Component | N-C-N Reagent | Resulting Pyrimidine Type |

| β-Dicarbonyl Compounds (e.g., Malondialdehyde) | Amidines | 2-Substituted Pyrimidines wikipedia.org |

| β-Ketoesters (e.g., Ethyl Acetoacetate) | Urea | 2-Pyrimidinones wikipedia.org |

| 1,3-Diketones | Guanidine | 2-Aminopyrimidines wikipedia.org |

| β-Formyl Enamides | Urea (Ammonia Source) | Substituted Pyrimidines organic-chemistry.org |

Multi-Component Reactions (MCRs) for the Synthesis of this compound Derivatives

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the initial components. acs.orgorgchemres.orgresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. acs.org

While a direct MCR for this compound is not prominently documented, various MCRs for pyrimidine synthesis could be adapted to produce its derivatives. orgchemres.org The renowned Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidines, which can be subsequently oxidized. wikipedia.org

More contemporary methods include iridium-catalyzed MCRs that assemble pyrimidines from amidines and up to three different alcohol molecules through a sequence of condensation and dehydrogenation steps. organic-chemistry.orgacs.orgorganic-chemistry.org This sustainable approach allows for the regioselective synthesis of highly substituted pyrimidines. acs.orgorganic-chemistry.org Another strategy involves a three-component coupling reaction catalyzed by zinc chloride (ZnCl2), which can produce 4,5-disubstituted pyrimidines from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org

Table 2: Examples of Multi-Component Reactions for Pyrimidine Synthesis

| Reaction Name/Catalyst | Components | Key Features |

| Iridium-catalyzed MCR | Amidines, Alcohols (up to 3) | Regioselective, sustainable, forms C-C and C-N bonds. organic-chemistry.orgacs.org |

| ZnCl2-catalyzed Coupling | Enamines, Triethyl Orthoformate, Ammonium Acetate | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |

| Oxidative [3+2+1] Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Eco-friendly, tolerates many functional groups. organic-chemistry.org |

| Biginelli Reaction | β-ketoester, Aldehyde, Urea | Produces dihydropyrimidines. wikipedia.org |

Synthesis of Key Fluorinated Benzaldehyde Precursors

Strategies for ortho-Fluoro-para-Substituted Benzaldehydes

The synthesis of the target molecule is critically dependent on the availability of a suitable precursor, specifically an ortho-fluoro-para-substituted benzaldehyde such as 2-fluoro-4-bromobenzaldehyde or 2-fluoro-4-iodobenzaldehyde. A primary strategy for introducing a formyl (aldehyde) group ortho to a directing group on an aromatic ring is Directed ortho-Metalation (DoM) . wikipedia.orgorganic-chemistry.org

In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-butyllithium or s-butyllithium), facilitating the deprotonation of the nearest ortho-position to form a stabilized aryllithium intermediate. wikipedia.org Fluorine itself is considered a moderate DMG, capable of directing lithiation to its ortho position. organic-chemistry.orgresearchgate.net

The synthesis of a precursor like 2-fluoro-4-bromobenzaldehyde can be achieved starting from 1-bromo-3-fluorobenzene (B1666201). The fluorine atom directs the lithiation to the C2 position. The resulting aryllithium species is then quenched with an appropriate electrophile to introduce the aldehyde group. A common and effective formylating agent for this purpose is N,N-dimethylformamide (DMF).

Table 3: Synthetic Steps for 2-Fluoro-4-bromobenzaldehyde via DoM

| Step | Description | Reagents | Intermediate/Product |

| 1. Directed ortho-Metalation | Deprotonation of 1-bromo-3-fluorobenzene at the position ortho to the fluorine atom. | 1-bromo-3-fluorobenzene, Lithium diisopropylamide (LDA) or s-BuLi, THF, low temperature (e.g., -78 °C) | 4-Bromo-2-fluorophenyllithium |

| 2. Formylation (Electrophilic Quench) | The aryllithium intermediate reacts with DMF to form an adduct. | N,N-dimethylformamide (DMF) | Tetrahedral intermediate |

| 3. Hydrolysis | Acidic workup hydrolyzes the intermediate to yield the final aldehyde product. | Aqueous acid (e.g., HCl) | 2-Fluoro-4-bromobenzaldehyde |

This methodology offers high regioselectivity, which is often difficult to achieve with traditional electrophilic aromatic substitution methods where a mixture of ortho and para isomers is common. wikipedia.org Other methods for synthesizing fluorinated benzaldehydes include the halogen-exchange reaction of a corresponding chlorobenzaldehyde. wikipedia.org

Derivatization and Functionalization Pathways from this compound

The structure of this compound offers two primary sites for further chemical modification: the aldehyde group and the pyrimidine ring. These functional handles allow for the synthesis of a diverse range of derivatives for various applications.

Chemical Transformations at the Aldehyde Group

The aromatic aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations. numberanalytics.comnumberanalytics.com These reactions allow for the conversion of the aldehyde into other important functional groups, extending the molecular scaffold. ncert.nic.in

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. numberanalytics.com

Reduction: The aldehyde can be reduced to a primary alcohol (benzyl alcohol derivative) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). numberanalytics.com

Condensation Reactions: Aromatic aldehydes are excellent substrates for condensation reactions. The Perkin reaction involves condensation with an acid anhydride (B1165640) to form an α,β-unsaturated acid. chemicalnote.com The Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malonates) yields substituted alkenes. Furthermore, the Wittig reaction with phosphonium (B103445) ylides provides a reliable method for converting the aldehyde into an alkene with controlled geometry.

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition. ncert.nic.in For example, reaction with hydrogen cyanide (HCN) forms a cyanohydrin, which is a precursor to α-hydroxy acids.

Reductive Amination: The aldehyde can be converted into an amine through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent (e.g., NaBH₃CN). This is one of the most important methods for forming C-N bonds.

Table 4: Derivatization Reactions at the Aldehyde Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, H₂O, heat | Carboxylic Acid |

| Reduction | NaBH₄, EtOH | Primary Alcohol |

| Perkin Condensation | Acetic Anhydride, Sodium Acetate | α,β-Unsaturated Acid chemicalnote.com |

| Knoevenagel Condensation | Malonic Acid, Piperidine | α,β-Unsaturated Acid |

| Wittig Reaction | Ph₃P=CHR (Ylide) | Alkene |

| Cyanohydrin Formation | KCN, H⁺ | α-Hydroxynitrile |

| Reductive Amination | R₂NH, NaBH₃CN | Tertiary Amine |

| Benzoin Condensation | KCN, EtOH/H₂O | α-Hydroxy Ketone (dimer) chemicalnote.com |

Functionalization of the Pyrimidine Ring within the Compound

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle, which dictates its reactivity. wikipedia.org This electronic nature makes it susceptible to nucleophilic attack and resistant to standard electrophilic aromatic substitution. Functionalization can be achieved through several modern synthetic strategies.

Direct C-H Functionalization: This has emerged as a powerful tool for modifying heterocyles, avoiding the need for pre-functionalized substrates. nih.gov Transition metal-catalyzed C-H activation can be used to introduce aryl, alkyl, or other groups directly onto the pyrimidine ring. nih.govresearchgate.net For instance, palladium-catalyzed direct C-H arylation can functionalize specific positions on pyrimidine nucleosides. nih.gov The nitrogen atoms within the pyrimidine ring can also act as directing groups to guide C-H activation to specific positions. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): If the pyrimidine ring is substituted with a good leaving group (e.g., a halogen), it can readily undergo SNAr with various nucleophiles such as amines, alkoxides, or thiolates. While the parent compound does not have such a group, this pathway is relevant if a halogenated pyrimidine precursor is used in the initial synthesis.

Lithiation-Electrophile Quench: Direct deprotonation of the pyrimidine ring can be challenging due to its π-deficient nature but can be achieved with strong bases at low temperatures. The resulting lithiated pyrimidine can then react with various electrophiles.

Radical Substitution: Functionalization of pyrimidine can also occur via radical substitution reactions to introduce groups like hydroxyl (-OH) or amino (-NH2) groups, although conditions can be harsh.

Table 5: Strategies for Functionalizing the Pyrimidine Ring

| Strategy | Description | Potential Reagents |

| Direct C-H Arylation | Palladium-catalyzed coupling of a C-H bond with an aryl halide. nih.gov | Aryl Halide, Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base |

| C-H Amination | Site-selective introduction of an amine group via an iminium intermediate. acs.org | Aminating agents, specific reagent design. acs.org |

| C-H Borylation | Metal-free directed C-H borylation can introduce a boronate ester. rsc.org | BBr₃ followed by functionalization. rsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., Cl) by a nucleophile. | Nucleophile (e.g., R-NH₂, R-OH, R-SH) |

Modification of the Fluorinated Phenyl Moiety

The synthesis of this compound often involves strategic modifications of a pre-functionalized fluorinated phenyl ring. This approach typically utilizes a halogenated fluorophenyl precursor, which allows for the regioselective introduction of the pyrimidin-5-yl group through powerful cross-coupling reactions. This methodology is advantageous as it builds the core bi-aryl structure of the target molecule efficiently. Two primary strategies involving this approach are the direct coupling onto a benzaldehyde derivative and a two-step sequence involving a benzonitrile (B105546) intermediate.

A. Palladium-Catalyzed Cross-Coupling with a Benzaldehyde Precursor

A direct and convergent route to this compound involves the Suzuki-Miyaura cross-coupling reaction. This strategy commences with a halogenated benzaldehyde, specifically 2-Fluoro-4-bromobenzaldehyde, which serves as the foundational fluorinated phenyl moiety.

The key step is the palladium-catalyzed reaction between 2-Fluoro-4-bromobenzaldehyde and pyrimidine-5-boronic acid. researchgate.netrsc.org The bromine atom at the C-4 position of the benzaldehyde ring is selectively replaced by the pyrimidin-5-yl group. This reaction is highly valued for its functional group tolerance, allowing the aldehyde group to remain intact throughout the coupling process. The success of the Suzuki-Miyaura coupling is dependent on several factors, including the choice of catalyst, base, and solvent system. nih.govmdpi.com

The general reaction is as follows:

Detailed research findings have established optimal conditions for similar heteroaryl coupling reactions, which are applicable to this synthesis. rsc.orgmdpi.com A summary of typical reaction parameters is presented in the table below.

| Parameter | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. |

| Base | Na₂CO₃ (Sodium Carbonate), K₂CO₃ (Potassium Carbonate), Cs₂CO₃ (Caesium Carbonate) | Activates the boronic acid and facilitates the transmetalation step. |

| Solvent System | 1,4-Dioxane/Water, Toluene/Water, Dimethylformamide (DMF) | Solubilizes reactants and reagents, influencing reaction rate and yield. |

| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction to proceed at an efficient rate. |

B. Synthesis via a Benzonitrile Intermediate

An alternative strategy involves a two-step sequence starting from a fluorinated benzonitrile. This method separates the carbon-carbon bond formation from the introduction of the aldehyde functionality, which can be beneficial if the aldehyde group proves to be sensitive to the coupling conditions.

The synthesis begins with the Suzuki-Miyaura coupling of 2-Fluoro-4-bromobenzonitrile with pyrimidine-5-boronic acid. The reaction conditions are analogous to those described previously, yielding the intermediate compound, 2-Fluoro-4-(pyrimidin-5-yl)benzonitrile.

The subsequent and final step is the conversion of the nitrile group (-C≡N) into an aldehyde group (-CHO). This transformation is commonly achieved through a controlled reduction followed by hydrolysis. A widely used reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction of the nitrile to an amine. An aqueous workup then hydrolyzes the intermediate imine to afford the final product, this compound.

This two-step pathway is illustrated below:

Both methodologies, centered on the strategic modification of a halogenated fluorophenyl core, represent robust and effective synthetic pathways for the preparation of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 2 Fluoro 4 Pyrimidin 5 Yl Benzaldehyde and Its Derivatives

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components. vandanapublications.com

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the range of 1685-1710 cm⁻¹ for aromatic aldehydes. vscht.cz The presence of the electron-withdrawing fluorine atom and the pyrimidine (B1678525) ring can influence the precise position of this band. The aldehydic C-H bond displays characteristic stretching vibrations, often appearing as two weak bands around 2830-2860 cm⁻¹ and 2720-2760 cm⁻¹. libretexts.org

Aromatic C-H stretching vibrations from both the benzene (B151609) and pyrimidine rings are anticipated in the 3000-3100 cm⁻¹ region. vscht.cz The C=C and C=N stretching vibrations within the pyrimidine and benzene rings give rise to a series of medium to strong bands in the 1400-1620 cm⁻¹ range. vandanapublications.comresearchgate.net The C-F stretching vibration of the fluorinated benzene ring is expected to produce a strong, characteristic band, typically found between 1200 cm⁻¹ and 1270 cm⁻¹. Finally, C-H out-of-plane bending vibrations for the substituted benzene ring will appear in the 800-900 cm⁻¹ region, providing information about the substitution pattern.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Benzene & Pyrimidine) |

| 2860-2830 | C-H Stretch | Aldehyde |

| 2760-2720 | C-H Stretch (Fermi Resonance) | Aldehyde |

| 1710-1685 | C=O Stretch | Aldehyde |

| 1620-1400 | C=C and C=N Stretch | Aromatic Rings |

| 1270-1200 | C-F Stretch | Fluoro-aromatic |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

The ¹H-NMR spectrum of this compound would provide precise information about the chemical environment, number, and connectivity of the protons.

The most downfield signal is expected for the aldehyde proton (-CHO), typically appearing as a singlet in the range of δ 9.9-10.4 ppm. docbrown.info Its chemical shift is influenced by the electronic effects of the aromatic system.

The pyrimidine ring protons are expected to show distinct signals. The proton at the C2 position of the pyrimidine ring would likely appear as a singlet around δ 9.2-9.3 ppm. The two protons at the C4 and C6 positions would be equivalent and appear as a singlet further upfield, around δ 9.0-9.1 ppm.

The protons on the fluorinated benzene ring will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to the aldehyde group and meta to the fluorine (H-3) would likely be a doublet. The proton ortho to both the fluorine and the pyrimidine ring (H-5) would be a doublet of doublets. The proton meta to the aldehyde and ortho to the pyrimidine ring (H-6) would also be a doublet of doublets. These aromatic protons are expected to resonate in the δ 7.2-8.0 ppm region. chemicalbook.com

Table 2: Predicted ¹H-NMR Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde-H | 9.9 - 10.4 | Singlet (s) |

| Pyrimidine-H2 | 9.2 - 9.3 | Singlet (s) |

| Pyrimidine-H4, H6 | 9.0 - 9.1 | Singlet (s) |

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, 11 distinct signals are expected.

The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield around δ 190-192 ppm. rsc.org The carbons of the pyrimidine ring typically resonate in the range of δ 120-160 ppm. chemicalbook.comresearchgate.net The carbon attached to the fluorine atom (C-2) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-260 Hz. magritek.com Other carbons in the benzene ring will also show smaller couplings to the fluorine atom over two, three, and four bonds (²JCF, ³JCF, ⁴JCF), which aids in their assignment. blogspot.com The remaining aromatic carbons of the benzene ring will appear in the typical δ 115-140 ppm region.

Table 3: Predicted ¹³C-NMR Analysis for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C=O (Aldehyde) | 190 - 192 | Small (³JCF) |

| Pyrimidine C2 | ~158 | No |

| Pyrimidine C4, C6 | ~157 | No |

| Pyrimidine C5 | ~125 | No |

| Benzene C1 (C-CHO) | ~135 | Small (³JCF) |

| Benzene C2 (C-F) | ~165 | Large (¹JCF ≈ 250 Hz) |

| Benzene C3 | ~118 | Medium (²JCF) |

| Benzene C4 (C-Pyr) | ~140 | Small (⁴JCF) |

| Benzene C5 | ~132 | Medium (³JCF) |

While 1D NMR provides essential data, complex structures often require 2D NMR techniques for unambiguous assignment. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal proton-proton couplings within the benzene ring, confirming the connectivity and relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the protonated carbons of both the benzene and pyrimidine rings by linking the signals from the ¹H and ¹³C spectra.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₁₁H₇FN₂O), the molecular weight is 202.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 202.

The fragmentation pattern would provide further structural confirmation. sapub.orgresearchgate.net Key fragmentation pathways for aromatic aldehydes often involve the loss of a hydrogen radical (M-1) to form a stable acylium ion, or the loss of the entire aldehyde group as a formyl radical (M-29, loss of CHO) or as carbon monoxide (M-28, loss of CO). docbrown.infomiamioh.edu Therefore, prominent peaks at m/z 201 ([M-H]⁺) and m/z 173 ([M-CHO]⁺) would be anticipated. Subsequent fragmentation could involve the cleavage of the pyrimidine ring, leading to characteristic daughter ions that can help confirm the structure of the heterocyclic portion of the molecule. sphinxsai.comiosrjournals.orgnih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 202 | [C₁₁H₇FN₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 201 | [C₁₁H₆FN₂O]⁺ | Loss of H radical from aldehyde |

| 174 | [C₁₀H₇FN₂]⁺˙ | Loss of CO from molecular ion |

| 173 | [C₁₀H₆FN₂]⁺ | Loss of CHO radical from molecular ion |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to determine the purity and molecular weight of synthetic compounds. While specific LC-MS data for this compound is not extensively detailed in publicly available research, the technique is a standard method for characterization in the synthesis of related pyrimidine derivatives.

In typical LC-MS analyses of similar heterocyclic compounds, a reversed-phase column (such as a C18 column) is used with a gradient elution system, often involving mixtures of water and acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization. The mass spectrometer then provides the mass-to-charge ratio (m/z) of the eluted compounds, confirming their identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, making it well-suited for many pyrimidine derivatives. This method allows for the determination of molecular weights with high accuracy. For derivatives of this compound, ESI-MS is a critical tool for confirming the successful synthesis of target molecules.

In the characterization of various pyrimido[4,5-d]pyrimidine (B13093195) derivatives, High-Resolution Mass Spectrometry (HRMS) with ESI has been employed to confirm their elemental composition. mdpi.com For instance, the following table presents the calculated and found molecular weights for several related compounds, demonstrating the precision of ESI-MS in structural confirmation.

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

| 2-Methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine | C₁₉H₁₆N₅ | 314.14002 | 314.1400 |

| 2-Ethyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine | C₂₀H₁₈N₅ | 328.15567 | 328.1555 |

| N-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amine | C₂₀H₁₇ClN₅ | 362.11670 | 362.1167 |

| 5-Ethyl-2-methyl-7-phenyl-N-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-amine | C₂₂H₂₂N₅ | 356.18697 | 356.1869 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize compounds containing chromophores. The benzaldehyde (B42025) and pyrimidine rings in this compound and its derivatives constitute a chromophoric system that absorbs light in the UV-Vis region.

Studies on substituted benzaldehyde derivatives of 4-aminopyrrolo[2,3-d]pyrimidine have shown characteristic absorption bands. researchgate.net The UV-Vis spectra of these compounds, recorded in DMF, exhibit absorption maxima that are indicative of their electronic structure. The π → π* transitions are typically observed for aromatic systems. For example, the UV absorption spectrum of benzaldehyde in water shows a maximum wavelength (λmax) at 248 nm, which is assigned to a π → π* transition. researchgate.net

The following table summarizes the UV-Vis spectral data for some related pyrrolopyrimidine derivatives, illustrating the absorption properties of these types of molecules.

| Compound | Solvent | λmax (nm) |

| 4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine | DMF | 285, 330, 395 |

| 4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine | DMF | 280, 325, 390 |

| 2,3-dihydroxybenzaldehyde derivative | DMF | 290, 340, 400 |

| 4-hydroxy-3-methoxybenzaldehyde derivative | DMF | 288, 335, 398 |

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for determining the three-dimensional atomic arrangement in crystalline solids. These methods provide definitive proof of molecular structure and information about the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a compound. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.

The general procedure for SC-XRD analysis of pyrimidine derivatives involves mounting a suitable single crystal on a diffractometer. mdpi.com Data is collected, processed, and corrected for absorption. mdpi.com The structure is then solved by direct methods and refined by full-matrix least-squares techniques. mdpi.com

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides information on the crystal phases present, their crystallinity, and can be used for quality control. The resulting diffraction pattern is a fingerprint of the crystalline solid.

In the study of pyrimidine derivatives, PXRD is used to confirm the crystalline nature of the synthesized compounds. The diffraction pattern consists of a series of peaks at specific 2θ angles, which are characteristic of the material's crystal lattice. For example, in the characterization of novel picrate (B76445) salts of various aromatic amines, including a pyrimidine derivative, PXRD was used to study their crystal structures. researchgate.net The analysis provides information on the peak positions and intensities, which can be used to identify the crystalline phase and estimate the crystallite size. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Pyrimidin 5 Yl Benzaldehyde

Solvent Effects on Electronic Properties

There is no available research detailing how different solvents might influence the electronic properties, such as the dipole moment and the HOMO-LUMO energy gap, of 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. researchgate.net By applying this method to this compound, one can predict its electronic absorption spectrum (UV-Vis) and gain insight into the nature of its electronic transitions. The theory calculates the excitation energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.

The primary outputs of a TD-DFT calculation are the vertical excitation energies, oscillator strengths, and the molecular orbitals involved in each transition. The excitation energy corresponds to the position of an absorption peak in the UV-Vis spectrum. The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring; higher values indicate a more intense absorption band.

For this compound, TD-DFT calculations would typically be performed on a geometry that has been optimized at the ground state using standard DFT. The analysis would likely focus on transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's photophysical behavior. For instance, transitions from the HOMO, likely localized on the electron-rich pyrimidine (B1678525) and benzaldehyde (B42025) rings, to the LUMO would be of primary interest. The nature of these transitions (e.g., π → π* or n → π*) can be determined by examining the character of the involved molecular orbitals. Such studies are foundational for designing molecules with specific light-absorbing properties for applications in materials science and optoelectronics. nih.gov

Table 1: Hypothetical TD-DFT Results for this compound (Note: The following data is illustrative of typical TD-DFT output and is not based on published results for this specific molecule.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 3.85 | 322 | 0.25 | HOMO -> LUMO |

| S2 | 4.10 | 302 | 0.08 | HOMO-1 -> LUMO |

| S3 | 4.52 | 274 | 0.41 | HOMO -> LUMO+1 |

Polarizable Continuum Models (PCM) for Solvation Effects

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Polarizable Continuum Models (PCM) are a class of computational methods used to account for the effects of a solvent on a solute molecule. researchgate.netq-chem.com Instead of modeling individual solvent molecules explicitly, which is computationally very expensive, PCM represents the solvent as a continuous medium with a defined dielectric constant (ε). q-chem.com The solute is placed within a cavity carved out of this dielectric continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated self-consistently. q-chem.com

For this compound, applying a PCM approach allows for the calculation of properties such as solvation free energy, which indicates the stability of the molecule in a given solvent. Furthermore, PCM can be combined with other methods, like TD-DFT, to predict how the electronic absorption spectrum shifts in different solvents (solvatochromism). ijcce.ac.ir This is crucial for understanding how the molecule will behave in realistic chemical environments. The choice of the cavity shape and the dielectric constant are key parameters in a PCM calculation. nih.gov Different variants of PCM, such as the Integral Equation Formalism PCM (IEFPCM) or the Conductor-like PCM (C-PCM), offer different levels of theory for describing the solute-solvent interaction. researchgate.net

Table 2: Hypothetical Solvation Free Energy of this compound in Various Solvents using PCM (Note: The following data is for illustrative purposes and does not represent experimentally validated or published values for this molecule.)

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |

| Toluene | 2.38 | -4.5 |

| Dichloromethane | 8.93 | -7.2 |

| Acetonitrile (B52724) | 37.5 | -9.8 |

| Water | 78.4 | -11.5 |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics, telecommunications, and optical data processing. rsc.org Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters that quantify a molecule's NLO response are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. For a significant second-order NLO response (related to β), a molecule typically requires a large dipole moment and an asymmetric distribution of electron density, often achieved through the connection of electron-donating and electron-accepting groups via a π-conjugated system.

In this compound, the pyrimidine ring can act as an electron-withdrawing group, while the benzaldehyde moiety, influenced by the fluorine atom, contributes to the molecule's electronic landscape. DFT calculations can determine the magnitude of the dipole moment (μ), the average polarizability (<α>), and, most importantly, the first hyperpolarizability (β₀). By calculating these values, researchers can assess the potential of this compound as an NLO material. These calculations are often performed using specific DFT functionals, such as B3LYP or CAM-B3LYP, which have been shown to provide reliable predictions for NLO properties. biointerfaceresearch.com

Table 3: Hypothetical Calculated NLO Properties of this compound (Note: These values are representative examples of NLO calculation outputs and are not published data for this compound.)

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | 3.15 D |

| Average Polarizability | <α> | 125.4 |

| First Hyperpolarizability | β₀ | 450.7 |

Conformational Analysis and Stability Studies

The three-dimensional structure of a molecule dictates its physical and chemical properties. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. For a molecule like this compound, a key conformational feature is the dihedral angle between the planes of the phenyl and pyrimidine rings.

For this compound, the analysis would focus on the rotation around the C-C bond linking the benzaldehyde and pyrimidine rings. The results would indicate the most stable orientation of the two rings relative to each other, considering steric hindrance and electronic effects from the fluorine and aldehyde functional groups.

Table 4: Hypothetical Conformational Energy Profile for this compound (Note: This table illustrates the potential outcome of a conformational analysis and is not based on specific published research for this molecule.)

| Dihedral Angle (Phenyl-Pyrimidine) | Relative Energy (kcal/mol) | Stability Note |

| 0° (Planar) | 2.5 | Sterically hindered |

| 35° | 0.0 | Global Minimum (Most Stable) |

| 90° | 4.8 | Rotational Barrier |

| 180° (Planar) | 2.8 | Sterically hindered |

Advanced Reaction Mechanisms and Kinetics Associated with 2 Fluoro 4 Pyrimidin 5 Yl Benzaldehyde

Mechanistic Pathways of Aldehyde Reactions

The aldehyde functional group is characterized by a carbonyl carbon that is sp² hybridized and electrophilic, making it a primary target for nucleophilic attack. The reactivity of the aldehyde in 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde is influenced by the electronic effects of both the fluorine atom and the pyrimidine (B1678525) ring.

Nucleophilic addition is a fundamental reaction of aldehydes. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product.

Condensation reactions are a subsequent step following nucleophilic addition, where a molecule of water is eliminated. A prominent example is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. researchgate.netresearchgate.net For this compound, the proposed mechanism would begin with the acid-catalyzed formation of an iminium ion from the aldehyde and urea. unair.ac.id This is followed by the nucleophilic addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to form a dihydropyrimidinone. unair.ac.id The reaction can proceed through various intermediates, including iminium, enamine, or Knoevenagel adducts, depending on the reaction conditions. unair.ac.id

The kinetics of these reactions are often dependent on the rate-determining step, which can be the initial nucleophilic attack or the subsequent dehydration step. The electrophilicity of the aldehyde's carbonyl carbon is a critical factor; electron-withdrawing groups on the aromatic ring typically increase the reaction rate.

| Nucleophile | Reaction Type | Intermediate | Product Class |

| Grignard Reagent (R-MgX) | Nucleophilic Addition | Tetrahedral Alkoxide | Secondary Alcohol |

| Organolithium (R-Li) | Nucleophilic Addition | Tetrahedral Alkoxide | Secondary Alcohol |

| Cyanide (CN⁻) | Nucleophilic Addition | Cyanohydrin Alkoxide | Cyanohydrin |

| Urea & β-ketoester | Condensation (Biginelli) | Iminium Ion | Dihydropyrimidinone |

| Amine (R-NH₂) | Condensation | Imine/Schiff Base | Imine/Schiff Base |

Pyrimidine Ring Transformations

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic attack and facilitates metal-catalyzed C-H functionalization.

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-poor aromatic systems. The mechanism proceeds via a two-step addition-elimination process. core.ac.uk A nucleophile first attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk Aromatization is then restored by the departure of a leaving group.

While this compound does not possess a conventional leaving group on its pyrimidine moiety, this ring system is inherently activated towards SNAr. If a suitable leaving group (e.g., a halogen) were present at the C2, C4, or C6 positions, the reaction would readily proceed. The regioselectivity of the attack is governed by electronics; the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is generally higher at the C4/C6 positions compared to C2, making them more susceptible to nucleophilic attack. stackexchange.com The intermediate formed from an attack at C4 is often better stabilized by resonance. stackexchange.comnih.gov

Direct C-H functionalization is a powerful strategy for modifying aromatic rings without pre-installed functional groups. In this compound, both the pyrimidine and the benzaldehyde (B42025) moieties can undergo C-H functionalization, often directed by the inherent functionalities of the molecule. The pyrimidine nitrogen atoms can act as directing groups in metal-catalyzed reactions. Related structures, such as 2-(pyrimidin-5-yl)benzaldehyde, have been shown to act as temporary directing groups that promote site-selective C-H functionalization without requiring additional synthetic steps for installation and removal. This "imine as a linchpin" approach can direct functionalization to the meta position of the benzaldehyde ring.

Catalytic Strategies in Chemical Transformations

Catalysis, particularly using transition metals like palladium, is crucial for achieving high efficiency and selectivity in the transformation of complex molecules like this compound.

Palladium catalysts are exceptionally versatile for C-C and C-heteroatom bond formation. For this compound, several palladium-catalyzed transformations are mechanistically feasible.

Cross-Coupling Reactions: The C-F bond on the benzaldehyde ring and the C-H bonds on both aromatic systems are potential sites for cross-coupling reactions. While C-F bond activation is challenging, it is achievable under specific catalytic conditions. More commonly, C-H bonds are targeted. Palladium-catalyzed cross-dehydrogenative coupling can link the aromatic C-H bonds with other C-H or X-H bonds. researchgate.net Furthermore, if the pyrimidine ring were halogenated, Suzuki-Miyaura cross-coupling with arylboronic acids would be a highly effective method for creating biaryl structures, typically utilizing a Pd(0) catalyst that undergoes oxidative addition, transmetalation, and reductive elimination. researchgate.netmdpi.com

Directed C-H Functionalization: As mentioned, the pyrimidine moiety can direct ortho-C-H functionalization of the pyrimidine ring or meta-C-H functionalization of the benzaldehyde ring. A palladium catalyst can coordinate to a pyrimidine nitrogen, bringing the metal center into proximity with a specific C-H bond and facilitating its cleavage and subsequent functionalization. rsc.org

Dehydrogenative Acylation/Alkoxylation: The aldehyde C-H bond is reactive towards palladium-catalyzed oxidative coupling. A direct palladium-catalyzed dehydrogenative fluoroalkoxylation of benzaldehydes has been reported, employing a transient directing group strategy to avoid pre-functionalization. nih.gov This process involves the oxidative addition of the C-H bond to a Pd(II) center, followed by reductive elimination to form the ester product.

| Reaction Type | Catalyst System (Example) | Reactive Site | Mechanistic Steps |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | C-X (hypothetical) | Oxidative Addition, Transmetalation, Reductive Elimination |

| Directed C-H Olefination | Pd(OAc)₂ / Ligand | Aromatic C-H | C-H Activation, Olefin Insertion, β-Hydride Elimination |

| Dehydrogenative Alkoxylation | Pd(II) / Oxidant | Aldehyde C-H | C-H Activation, Nucleophilic Attack, Reductive Elimination |

Copper-Catalyzed Reactions in Pyrimidine Synthesis

A comprehensive review of available scientific literature and chemical databases did not yield specific examples of copper-catalyzed reactions where this compound is directly utilized as a precursor for the synthesis of larger pyrimidine-containing scaffolds. While copper catalysis is a well-established and versatile methodology for the construction of pyrimidine rings and their derivatives through various cross-coupling and cyclization strategies, specific applications involving this particular fluorinated pyrimidinylbenzaldehyde are not documented in the reviewed sources.

General methodologies for copper-catalyzed pyrimidine synthesis often involve reactions such as the coupling of amidines with α,β-unsaturated ketones, the reaction of ortho-haloaryl pyrimidines with amines (Ullmann condensation), or multi-component reactions. For instance, copper catalysts have been employed in the synthesis of pyrimidines from primary and secondary alcohols and amidines. However, the role of a pre-functionalized aldehyde like this compound in these specific types of copper-catalyzed pyrimidine ring-forming reactions is not described.

It is plausible that this compound could be a substrate in copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, to form C-N or C-O bonds at the pyrimidine or benzaldehyde ring, but specific examples and detailed mechanistic studies for such transformations are not available. Without experimental data from the literature, any proposed reaction mechanism would be purely speculative.

Kinetic Studies of Key Reactions Involving this compound

A thorough search of the scientific literature revealed no kinetic studies have been published for any key reactions involving this compound. Kinetic studies are crucial for understanding reaction mechanisms, determining rate laws, and optimizing reaction conditions. The absence of such data for this specific compound means that information regarding its reaction rates, the influence of reactant concentrations, temperature effects, and catalyst efficiency in a quantitative manner is not available.

Therefore, it is not possible to provide data tables with rate constants, reaction orders, or activation energies related to the chemical transformations of this compound.

Potential Applications of 2 Fluoro 4 Pyrimidin 5 Yl Benzaldehyde in Materials Science

Exploration as a Building Block for Functional Materials

There is currently a lack of specific research detailing the use of 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde as a direct building block for functional materials. In principle, the aldehyde functional group could be utilized in various condensation reactions to form larger polymeric or oligomeric structures. The pyrimidine (B1678525) and fluorinated phenyl groups could then influence the final properties of the resulting material, such as its thermal stability, solubility, and electronic characteristics. However, no such materials have been explicitly reported in scientific literature.

Photophysical Properties (e.g., as a Fluorophore)

A detailed characterization of the photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and fluorescence lifetime, is not available in published studies. While many pyrimidine derivatives are known to exhibit fluorescence, making them useful as fluorophores, the specific photophysical behavior of this compound has not been documented. Research into related pyrimidine-based fluorophores suggests that the emission properties are highly dependent on the specific substituents and their positions on the aromatic rings.

Applications in Nonlinear Optics

The field of nonlinear optics (NLO) often utilizes molecules with significant hyperpolarizability, a property that can be engineered in molecules with electron-donating and electron-withdrawing groups connected by a π-conjugated system. Pyrimidine derivatives have been investigated as components of NLO materials. The structure of this compound contains elements that could potentially lead to NLO activity. However, there are no specific studies that have measured or calculated the nonlinear optical properties of this particular compound.

Supramolecular Assembly and Crystal Engineering

The arrangement of molecules in the solid state, governed by intermolecular interactions, is the focus of crystal engineering and can lead to materials with tailored properties. The nitrogen atoms in the pyrimidine ring and the oxygen atom of the aldehyde group in this compound could act as hydrogen bond acceptors, while the C-H bonds of the aromatic rings could act as weak hydrogen bond donors. These interactions, along with potential π-π stacking of the aromatic rings, could direct the formation of specific supramolecular architectures. A search of crystallographic databases did not yield a crystal structure for this compound, indicating that its solid-state arrangement and potential for crystal engineering remain unexplored. Studies on other pyrimidine derivatives have shown the importance of hydrogen bonding and π–π interactions in their crystal packing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-bromo-2-fluorobenzaldehyde and pyrimidin-5-yl boronic acid derivatives. Key conditions include a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and an inert atmosphere. Post-reaction purification involves column chromatography or recrystallization to isolate the aldehyde product .

- Critical Parameters : Ensure anhydrous conditions and stoichiometric control of the boronic acid to avoid side reactions. Monitor reaction progress via TLC or HPLC.

Q. How is this compound characterized for structural validation?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the aldehyde proton (δ ~10 ppm) and pyrimidine ring protons (δ ~8.5–9.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies the carbonyl stretch (~1700 cm⁻¹). X-ray crystallography may resolve steric effects of the fluorine and pyrimidine substituents .

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Store at −20°C under inert gas (e.g., N₂) to prevent aldehyde oxidation. Stability tests under varying pH and temperature conditions are recommended for long-term storage protocols .

Advanced Research Questions

Q. How does this compound function as a temporary directing group (TDG) in meta-selective C–H functionalization?

- Mechanistic Insight : The pyrimidine nitrogen coordinates with transition metals (e.g., Pd, Ru), directing C–H activation to the meta position of aniline derivatives. The fluorine atom enhances selectivity by modulating electronic effects and steric hindrance. Post-functionalization, the TDG is removed via acidic hydrolysis without damaging the product .

- Experimental Optimization : Screen metal catalysts (e.g., Pd(OAc)₂ vs. RuCl₃) and evaluate solvent effects (e.g., DCE vs. toluene) to maximize regioselectivity (>90% meta yield reported in some studies) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Troubleshooting Framework :

- Variable 1 : Catalyst loading (e.g., 5 mol% vs. 10 mol% Pd). Excess catalyst may accelerate side reactions.

- Variable 2 : Solvent polarity. Polar solvents stabilize intermediates but may reduce reaction rates.

- Variable 3 : Substituent effects. Electron-withdrawing groups (e.g., fluorine) alter transition-state energetics.

- Validation : Conduct control experiments with deuterated analogs or computational DFT studies to map energy barriers .

Q. How can computational modeling (e.g., DFT) optimize reaction pathways involving this compound?

- Methodological Answer :

- Step 1 : Model the transition state of the C–H activation step to identify steric/electronic bottlenecks.

- Step 2 : Compare computed activation energies for ortho vs. meta pathways to rationalize selectivity.

- Step 3 : Validate with experimental kinetic isotope effect (KIE) studies. For example, a KIE >1 indicates a rate-determining C–H cleavage step .

Q. What are the challenges in scaling up synthetic protocols for this compound?

- Scale-Up Considerations :

- Challenge 1 : Purification efficiency. Replace column chromatography with crystallization or distillation.

- Challenge 2 : Boronic acid availability. Develop in-house synthesis or alternative coupling partners (e.g., stannanes).

- Solution : Use flow chemistry to enhance heat/mass transfer and reduce reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.